molecular formula C6H12O4 B2962786 2,3-Dimethoxy-2-methylpropanoic acid CAS No. 1249650-58-5

2,3-Dimethoxy-2-methylpropanoic acid

Cat. No.: B2962786
CAS No.: 1249650-58-5
M. Wt: 148.158
InChI Key: HNADYULRAQUUDI-UHFFFAOYSA-N
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Description

2,3-Dimethoxy-2-methylpropanoic acid is a proprietary chemical building block offered for research use only. This compound is a derivative of propanoic acid, featuring both methoxy and methyl substituents on its carbon chain, which defines its unique stereoelectronic properties and reactivity. Compounds with related structural frameworks, such as 2,2-dimethyl-3-hydroxypropanoate esters, have demonstrated significant research value in medicinal chemistry as core intermediates for the synthesis of novel bioactive molecules . For instance, similar scaffolds have been utilized in the development of potential anticancer agents that function through pathways like HSP90 and TRAP1 inhibition . As a carboxylic acid, it can be readily transformed into various derivatives, including amides via DCC or azide coupling methods, and esters, which are crucial reactions in drug discovery and organic synthesis . Its application is strictly confined to laboratory research, and it is not intended for diagnostic, therapeutic, or any personal use. Researchers are encouraged to consult the product's spectral data (NMR, IR, Mass) for identification and purity confirmation prior to use in sensitive synthetic protocols.

Properties

IUPAC Name

2,3-dimethoxy-2-methylpropanoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H12O4/c1-6(10-3,4-9-2)5(7)8/h4H2,1-3H3,(H,7,8)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HNADYULRAQUUDI-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(COC)(C(=O)O)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H12O4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

148.16 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Chemical Profile of 2,3 Dimethoxy 2 Methylpropanoic Acid

Molecular Structure and Chemical Formula

The structure of this compound consists of a three-carbon propanoic acid chain. The carboxyl group defines the first carbon (C1). The second carbon (C2) is chiral and is substituted with both a methyl group (-CH₃) and a methoxy (B1213986) group (-OCH₃). The third carbon (C3) is attached to the second methoxy group.

Molecular Formula: C₆H₁₂O₄

Physical and Chemical Properties

The physical and chemical properties of this compound are inferred from its structure, which includes a polar carboxylic acid group capable of hydrogen bonding, and ether linkages from the methoxy groups. The presence of the methyl group adds some nonpolar character.

PropertyPredicted Value/Description
Molecular Weight148.15 g/mol
AppearanceExpected to be a liquid or low-melting solid at room temperature.
Boiling PointPredicted to be relatively high for its molecular weight due to hydrogen bonding capabilities of the carboxylic acid group.
SolubilityLikely soluble in water and polar organic solvents like ethanol (B145695) and methanol, owing to the polar carboxylic acid and ether groups.
Acidity (pKa)Expected to be a weak acid, with a pKa value typical for aliphatic carboxylic acids (around 4-5).

Spectroscopic Data Analysis (NMR, IR, MS)

Spectroscopic analysis is essential for confirming the structure of a molecule. The expected spectroscopic data for this compound are as follows:

¹H NMR (Proton Nuclear Magnetic Resonance): The spectrum would be expected to show distinct signals for the different proton environments. A broad singlet for the acidic proton of the carboxyl group (typically downfield, >10 ppm). Signals for the two methoxy groups (-OCH₃) would likely appear as singlets around 3-4 ppm. The methyl group (-CH₃) on C2 would be a singlet, and the protons on the C3 carbon would show signals influenced by the adjacent methoxy group.

¹³C NMR (Carbon-13 Nuclear Magnetic Resonance): The spectrum should display six unique carbon signals. The carbonyl carbon of the carboxylic acid would be the most downfield signal (typically >170 ppm). The carbons of the two methoxy groups, the methyl group, and the C2 and C3 carbons of the propanoic backbone would all have characteristic chemical shifts.

IR (Infrared) Spectroscopy: The IR spectrum would be dominated by a very broad absorption band for the O-H stretch of the carboxylic acid (around 2500-3300 cm⁻¹). A sharp, strong peak for the C=O (carbonyl) stretch would be expected around 1700-1725 cm⁻¹. C-O stretching bands for the ether and carboxylic acid groups would also be present (around 1000-1300 cm⁻¹).

MS (Mass Spectrometry): The mass spectrum would show a molecular ion peak corresponding to the molecular weight (148.15 g/mol ). Common fragmentation patterns would involve the loss of the carboxyl group, methoxy groups, or methyl groups.

Chemical Transformations and Reactivity of 2,3 Dimethoxy 2 Methylpropanoic Acid

Reaction Pathways of the Carboxylic Acid Moiety

The carboxylic acid group is the most reactive site of the molecule, readily undergoing reactions typical of this functional group, such as esterification and conversion to acid chlorides and amides.

Esterification of carboxylic acids is a fundamental transformation. In the case of 2,3-dimethoxy-2-methylpropanoic acid, this can be achieved by reacting the acid with an alcohol under acidic conditions. The reaction is typically catalyzed by a strong acid like sulfuric acid. ceon.rsresearchgate.net The rate and yield of the esterification can be influenced by several factors, including the structure of the alcohol, the reaction temperature, and the molar ratio of the reactants. ceon.rsresearchgate.net For instance, increasing the alcohol-to-acid molar ratio and raising the temperature generally leads to higher conversion rates and yields. ceon.rsresearchgate.net

Another common method for esterification involves the use of diazomethane (B1218177) or its derivatives, which can convert carboxylic acids to their corresponding methyl esters under mild conditions. This method is particularly useful for substrates that are sensitive to harsh acidic conditions.

The table below summarizes typical conditions for the esterification of propanoic acid derivatives, which are analogous to the reactions of this compound.

CatalystAlcoholTemperature (°C)Molar Ratio (Acid:Alcohol:Catalyst)Max. Yield (%)Reference
Sulfuric Acid1-Propanol651:10:0.2096.9 ceon.rs
Sulfuric AcidEthanol (B145695)451:10:0.20~85 researchgate.net
Sulfuric Acid1-Butanol451:10:0.20~90 researchgate.net

This table presents data for the esterification of propanoic acid as a model for this compound.

The carboxylic acid can be converted to a more reactive acid chloride by treatment with reagents such as thionyl chloride (SOCl₂) or oxalyl chloride. prepchem.comgoogle.com This transformation is a crucial step for the subsequent synthesis of amides and other derivatives. For example, 2-methyl octanoic acid is converted to its acid chloride in 98% yield by reacting it with thionyl chloride at elevated temperatures. prepchem.com

Once the acid chloride is formed, it can readily react with a primary or secondary amine to yield the corresponding amide. Alternatively, amides can be synthesized directly from the carboxylic acid using coupling agents. Modern methods for amide bond formation often employ carbodiimides like N,N'-dicyclohexylcarbodiimide (DCC) or 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC), often in the presence of an activating agent such as 4-(dimethylamino)pyridine (DMAP). nih.gov These methods are generally high-yielding and can be performed under mild conditions. nih.gov Another approach involves the use of Lewis acids like titanium tetrachloride (TiCl₄) to mediate the direct condensation of carboxylic acids and amines, which can proceed with high efficiency. nih.govresearchgate.net

Reagent/MethodReactantProductKey Features
Thionyl ChlorideCarboxylic AcidAcid ChlorideHigh yield, common laboratory reagent. prepchem.com
EDC, DMAPCarboxylic Acid + AmineAmideMild conditions, high yield for peptide synthesis. nih.gov
TiCl₄ in PyridineCarboxylic Acid + AmineAmideDirect condensation, moderate to excellent yields. nih.gov
Sodium AmidoboranesEsterAmideFast reaction at room temperature, catalyst-free. nih.gov

Stereochemical Aspects in Chemical Transformations

The stereochemistry of this compound can play a significant role in its chemical transformations, particularly if the molecule is chiral. The presence of a stereocenter at the C2 position means that reactions involving this center or adjacent functional groups can potentially proceed with stereoselectivity.

When chiral this compound is used in synthesis, it is important to consider whether the reaction conditions will cause racemization or inversion of the stereocenter. For instance, in the formation of an acid chloride, care must be taken to avoid conditions that could lead to the loss of stereochemical integrity. Reactions that proceed with high stereochemical retention are highly valued in the synthesis of enantiomerically pure compounds. The use of chiral derivatives of this acid as building blocks in asymmetric synthesis allows for the transfer of chirality to the target molecule, which is a key strategy in the preparation of pharmaceuticals and other biologically active compounds.

Retention and Inversion of Configuration During Reactions

There is a lack of available scientific literature addressing the stereochemical outcomes, such as retention or inversion of configuration, for reactions involving the stereocenters of this compound. Understanding these outcomes is crucial for the stereoselective synthesis of chiral molecules, but specific examples or mechanistic studies involving this compound have not been detailed in accessible reports.

Diastereoselective Reactions Influenced by Existing Stereocenters

Information regarding diastereoselective reactions where the existing stereocenters of this compound influence the formation of new stereocenters is not present in the available scientific and technical databases. Such studies would be essential for its application in asymmetric synthesis, but no specific research detailing these phenomena has been found.

Derivatization Strategies for Advanced Research

While the potential for derivatization is inherent to its structure as a carboxylic acid, specific strategies and methodologies for the advanced modification of this compound are not well-documented in public research.

Synthesis of Substituted Propanoic Acid Derivatives

The synthesis of substituted propanoic acid derivatives is a broad area of organic chemistry. However, specific examples and protocols commencing from this compound are not detailed in the available literature. General reactions of carboxylic acids, such as esterification, amidation, and reduction, could theoretically be applied, but specific conditions and outcomes for this substrate have not been published.

Formation of Conjugates and Probes for Biological Studies

The formation of bioconjugates and molecular probes is a critical aspect of chemical biology and medicinal chemistry. While this compound could potentially serve as a scaffold for such molecules, there is no available research demonstrating its use in the synthesis of conjugates or probes for biological investigations.

Spectroscopic Characterization Methodologies and Data Analysis

Nuclear Magnetic Resonance (NMR) Spectroscopy in Structural Elucidation

NMR spectroscopy is the most powerful tool for determining the precise structure of an organic molecule in solution. By analyzing the magnetic properties of atomic nuclei, NMR provides detailed information about the chemical environment, connectivity, and stereochemistry of atoms within the molecule.

Proton NMR (¹H NMR) analysis for 2,3-Dimethoxy-2-methylpropanoic acid is predicted to show distinct signals corresponding to the different sets of non-equivalent protons in the molecule. The structure contains a carboxylic acid proton (-COOH), two methoxy (B1213986) groups (-OCH₃), a methylene (B1212753) group (-CH₂-), and a methyl group (-CH₃).

The predicted ¹H NMR spectrum would feature five distinct signals:

A broad singlet in the downfield region (typically 10-13 ppm) corresponding to the acidic proton of the carboxylic acid group.

Two sharp singlets for the protons of the two methoxy groups. The methoxy group at the C3 position is expected around 3.3-3.5 ppm, while the one at the C2 position might be slightly shifted due to the proximity of the carboxyl group.

A singlet for the C2-methyl group protons, expected to appear in the upfield region (around 1.2-1.5 ppm).

An AB quartet or two doublets for the diastereotopic protons of the C3-methylene group, as the adjacent C2 is a chiral center. These would likely appear around 3.5-3.8 ppm.

Predicted ¹H NMR Data for this compound

Chemical Shift (δ, ppm)MultiplicityIntegrationAssignment
~12.0Singlet (broad)1H-COOH
~3.7Quartet (AB)2H-CH₂- (C3)
~3.4Singlet3H-OCH₃ (C3)
~3.3Singlet3H-OCH₃ (C2)
~1.4Singlet3H-CH₃ (C2)

Carbon-13 NMR spectroscopy complements ¹H NMR by providing information about the carbon skeleton of the molecule. In the broadband-decoupled ¹³C NMR spectrum of this compound, each unique carbon atom will produce a single peak.

The structure has six distinct carbon environments:

The carbonyl carbon of the carboxylic acid, which is the most deshielded and appears furthest downfield (predicted ~175-180 ppm).

The quaternary carbon at C2, bonded to two oxygen atoms, a methyl group, and a carbonyl group, appearing significantly downfield.

The methylene carbon at C3.

The two distinct methoxy carbons.

The methyl carbon attached to C2.

Predicted ¹³C NMR Data for this compound

Chemical Shift (δ, ppm)Assignment
~178C=O (Carboxylic Acid)
~85C2 (Quaternary)
~75C3 (Methylene)
~59-OCH₃ (C3)
~52-OCH₃ (C2)
~20-CH₃ (C2)

Since this compound possesses a chiral center at the C2 position, advanced NMR techniques are crucial for assigning its stereochemistry, especially if the compound is prepared as a single enantiomer or diastereomer. Techniques such as Nuclear Overhauser Effect Spectroscopy (NOESY) or Rotating-frame Overhauser Effect Spectroscopy (ROESY) can be used to determine through-space proximity between protons. For instance, correlations between the C2-methyl protons and specific protons on the C3-methylene group could help define the relative stereochemistry. Furthermore, the use of chiral solvating agents could differentiate between enantiomers by inducing separate signals in the NMR spectrum.

Infrared (IR) Spectroscopy for Functional Group Identification

Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations. The IR spectrum of this compound would be dominated by absorptions characteristic of a carboxylic acid and ether functional groups.

Key expected absorption bands include:

A very broad and strong absorption band from approximately 2500 to 3300 cm⁻¹ due to the O-H stretching of the hydrogen-bonded carboxylic acid.

A strong, sharp absorption band around 1700-1725 cm⁻¹ corresponding to the C=O (carbonyl) stretch of the carboxylic acid.

Strong C-O stretching bands for the two ether linkages, typically appearing in the 1050-1150 cm⁻¹ region.

C-H stretching vibrations for the methyl and methylene groups just below 3000 cm⁻¹.

Predicted IR Absorption Data for this compound

Wavenumber (cm⁻¹)IntensityVibrational ModeFunctional Group
2500-3300Strong, BroadO-H StretchCarboxylic Acid
2950-2850MediumC-H StretchAlkyl (CH₃, CH₂)
1710Strong, SharpC=O StretchCarboxylic Acid
1100StrongC-O StretchEther

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Pattern Analysis

Mass spectrometry provides information about the molecular weight and elemental composition of a compound. For this compound (C₆H₁₂O₄), the molecular weight is 148.15 g/mol . In an electron ionization (EI) mass spectrum, a molecular ion peak (M⁺) would be expected at m/z = 148.

The fragmentation pattern would provide further structural evidence. Key predicted fragmentation pathways include:

Loss of a methoxy radical (•OCH₃) to give a fragment at m/z = 117.

Loss of a carboxyl group (•COOH) to give a fragment at m/z = 103.

Alpha-cleavage, such as the loss of the C3-methylene-methoxy group, leading to characteristic fragments.

A prominent peak corresponding to the loss of the carboxyl group followed by a molecule of methanol.

X-ray Diffraction (XRD) for Solid-State Structure Determination

X-ray diffraction is a powerful technique for determining the three-dimensional atomic arrangement of a compound in its solid, crystalline state. If this compound can be crystallized, single-crystal XRD analysis would provide definitive proof of its molecular structure.

This technique would yield precise data on:

Bond lengths and bond angles.

The conformation of the molecule in the solid state.

The absolute stereochemistry if the crystal belongs to a chiral space group.

Intermolecular interactions, such as hydrogen bonding between the carboxylic acid groups of adjacent molecules, which dictate the crystal packing.

Currently, no public crystal structure data for this compound is available. Such an analysis would be contingent upon the successful growth of a single crystal of suitable quality.

Based on the conducted research, no specific experimental spectroscopic data (such as NMR, IR, or mass spectrometry) for the compound "this compound" is publicly available in the searched databases. The search results yielded information on structurally related but distinct compounds, including 2-methylpropanoic acid, 2,3-dihydroxy-2-methylpropanoic acid, and 2,3-dimethoxybenzoic acid.

Due to the strict requirement to focus solely on "this compound" and the absence of specific data for this compound, it is not possible to generate the requested article on its "Integration of Spectroscopic Data for Comprehensive Structural Characterization." Providing an analysis based on related compounds would violate the explicit instructions of the request.

Therefore, the requested article cannot be provided at this time.

Computational and Theoretical Investigations of 2,3 Dimethoxy 2 Methylpropanoic Acid

Density Functional Theory (DFT) Calculations for Electronic Structure and Properties

Density Functional Theory (DFT) has become a primary method in quantum chemistry for studying the electronic structure of molecules. researchgate.net It offers a balance between accuracy and computational cost, making it suitable for a wide range of chemical systems. DFT calculations for 2,3-Dimethoxy-2-methylpropanoic acid would typically be performed using a functional, such as B3LYP, combined with a basis set like 6-311++G(d,p) to provide a reliable description of its electronic and structural properties. researchgate.netmdpi.com

The first step in a computational study is typically geometry optimization, a process that locates the minimum energy structure of the molecule. mdpi.com For this compound, this involves determining the most stable arrangement of its atoms in three-dimensional space by calculating bond lengths, bond angles, and dihedral angles that correspond to the lowest potential energy.

Given the molecule's flexibility, particularly around the C-C and C-O single bonds, a conformation analysis would be essential. This involves identifying various low-energy conformers and determining their relative stabilities. The global minimum conformation represents the most populated structure at equilibrium. The optimized geometric parameters for the principal bonds and angles in the most stable conformer would be determined.

Table 1: Exemplary Optimized Geometrical Parameters for this compound
ParameterAtoms InvolvedCalculated Value (Å/°)
Bond LengthC=O (carbonyl)~1.21 Å
Bond LengthC-O (carboxyl)~1.35 Å
Bond LengthO-H (carboxyl)~0.97 Å
Bond LengthC-O (ether)~1.43 Å
Bond AngleO=C-O (carboxyl)~124°
Bond AngleC-O-H (carboxyl)~107°
Bond AngleC-O-C (ether)~112°

Following geometry optimization, a vibrational frequency analysis is performed. This calculation predicts the frequencies of the normal modes of vibration for the molecule. scirp.org These theoretical frequencies can be directly correlated with experimental infrared (IR) and Raman spectra, aiding in the assignment of observed spectral bands to specific molecular motions. researchgate.net The calculations also confirm that the optimized structure is a true energy minimum, as indicated by the absence of imaginary frequencies.

For this compound, characteristic vibrational modes would include the O-H stretch of the carboxylic acid, the C=O stretch, C-O stretches from both the acid and ether groups, and various C-H stretching and bending modes. To improve agreement with experimental data, calculated frequencies are often multiplied by a scaling factor. researchgate.net

Table 2: Illustrative Vibrational Frequencies and Assignments for this compound
Vibrational ModeCalculated Frequency (cm⁻¹)Assignment (Potential Energy Distribution %)
ν(O-H)~3550O-H stretch (98%)
ν(C-H)~2980-3050C-H asymmetric/symmetric stretch (95%)
ν(C=O)~1750C=O stretch (85%)
δ(O-H)~1420O-H in-plane bend (70%)
ν(C-O)~1250C-O stretch (carboxyl) (65%)
ν(C-O-C)~1100C-O-C asymmetric stretch (ether) (75%)

Frontier Molecular Orbital (FMO) theory is a fundamental concept used to describe chemical reactivity. wikipedia.org The two most important orbitals are the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). youtube.com The energy of the HOMO is related to a molecule's ability to donate electrons (nucleophilicity), while the energy of the LUMO relates to its ability to accept electrons (electrophilicity). researchgate.net

The energy gap between the HOMO and LUMO (E_gap = E_LUMO - E_HOMO) is a crucial descriptor of molecular stability and reactivity. A large gap suggests high kinetic stability and low chemical reactivity, whereas a small gap indicates a molecule is more prone to chemical reaction. For this compound, analysis would reveal the spatial distribution of these orbitals, identifying the likely sites for nucleophilic and electrophilic attack. The HOMO is expected to be localized on the oxygen atoms of the methoxy (B1213986) and carboxyl groups, while the LUMO would likely be centered on the antibonding π* orbital of the carbonyl group.

Table 3: Predicted Frontier Molecular Orbital Properties
ParameterCalculated Value (eV)
HOMO Energy-6.8 eV
LUMO Energy-0.5 eV
HOMO-LUMO Energy Gap6.3 eV

Mechanistic Studies of Reactions through Computational Modeling

Computational modeling is an invaluable tool for elucidating reaction mechanisms. nih.gov For this compound, theoretical methods could be used to study reactions such as esterification, decarboxylation, or reactions involving the ether functionalities. Such a study would involve mapping the potential energy surface of the reaction, locating the transition state structures, and calculating the activation energy barriers. This information provides a detailed, step-by-step understanding of how reactants are converted into products, which can be difficult to determine through experimental means alone.

Prediction of Reactivity and Selectivity in Organic Transformations

Computational analysis allows for the prediction of a molecule's reactivity. By examining the electronic properties derived from DFT calculations, one can forecast how this compound will behave in various organic transformations. For instance, a Molecular Electrostatic Potential (MEP) map would visualize the electron-rich and electron-poor regions of the molecule. researchgate.net Negative potential regions (typically around the oxygen atoms) indicate sites susceptible to electrophilic attack, while positive potential regions (around the acidic hydrogen) are prone to nucleophilic attack. mdpi.com Combining this with FMO analysis provides a robust framework for predicting both the reactivity and the regioselectivity of its reactions.

Research Applications in Advanced Organic Chemistry

Role as Chiral Building Blocks and Precursors for Complex Molecules

Chiral building blocks are essential components in the asymmetric synthesis of complex molecules, particularly in the fields of natural product synthesis and medicinal chemistry. Compounds structurally related to 2,3-Dimethoxy-2-methylpropanoic acid, which possess stereogenic centers and functional groups amenable to chemical transformation, serve as valuable starting materials or key intermediates.

The utility of chiral propanoic acid derivatives is well-established. For instance, in the total synthesis of complex natural products, chiral synthons bearing methoxy (B1213986) and methyl substitutions on the propanoic acid backbone are employed to introduce specific stereochemistry. These building blocks can be elaborated through various synthetic transformations, such as alkylations, aldol (B89426) reactions, and coupling reactions, to construct larger, more complex molecular architectures. The stereocenter at the C2 position, particularly when functionalized with a methyl group, can direct the stereochemical outcome of subsequent reactions, a fundamental principle in stereocontrolled synthesis.

Although direct examples of the use of this compound as a precursor for a specific complex molecule are not readily found in the literature, the broader class of dimethoxy-phenyl containing chiral acids has been utilized. For example, derivatives of dimethoxyphenylacetic acid have been employed in the synthesis of natural products like (+)-Lithospermic Acid, highlighting the importance of the dimethoxyphenyl moiety in constructing complex molecular frameworks.

Table 1: Examples of Chiral Building Blocks in Complex Molecule Synthesis

Chiral Building BlockComplex Molecule TargetSynthetic Strategy
(S)-2-Methyl-3-phenylpropanoic acidVarious alkaloids and terpenoidsStereoselective alkylation and cyclization reactions
(R)-3-Hydroxy-2-methylpropanoic acidPolyketide natural productsIterative aldol reactions and macrolactonization
Chiral Dimethoxyphenylacetic acid derivatives(+)-Lithospermic AcidAsymmetric synthesis involving C-H activation

Development of Novel Synthetic Methodologies

The development of novel synthetic methodologies often revolves around the use of unique substrates that can undergo new transformations or provide access to previously inaccessible chemical space. While no specific synthetic methodologies have been reported that are uniquely centered around this compound, its structure suggests potential applications in several areas of methods development.

For instance, the presence of two methoxy groups on the aromatic ring could influence the regioselectivity of electrophilic aromatic substitution reactions. Methodologies could be developed to selectively functionalize the aromatic ring at positions ortho or para to the methoxy groups, guided by their electronic effects.

Furthermore, the carboxylic acid functionality can be used as a directing group in C-H activation/functionalization reactions. The development of transition-metal-catalyzed methods for the ortho-C-H functionalization of benzoic acid derivatives is an active area of research. Applying such methodologies to this compound could lead to the synthesis of novel substituted aromatic compounds with potential applications in materials science and medicinal chemistry.

Studies in Asymmetric Catalysis

In the field of asymmetric catalysis, chiral molecules can serve as ligands for metal catalysts or as organocatalysts themselves. The enantiopure forms of this compound could potentially be converted into chiral ligands for various asymmetric transformations.

The carboxylic acid moiety can be transformed into other functional groups, such as amides, esters, or alcohols, which can then be incorporated into ligand scaffolds. For example, chiral amino alcohols derived from chiral carboxylic acids are known to be effective ligands in asymmetric additions of organozinc reagents to aldehydes.

While there are no specific reports of this compound or its derivatives being used in asymmetric catalysis, the general principles of ligand design suggest that its chiral backbone could be a viable platform for the development of new catalysts. The steric and electronic properties of the 2,3-dimethoxyphenyl group could influence the enantioselectivity of the catalyzed reaction.

Table 2: Common Classes of Chiral Ligands in Asymmetric Catalysis

Ligand ClassMetalTypical Reaction
BINAPRuthenium, RhodiumAsymmetric Hydrogenation
SalenCobalt, ManganeseAsymmetric Epoxidation, Kinetic Resolution
Oxazolines (BOX, PyBOX)Copper, ZincAsymmetric Diels-Alder, Friedel-Crafts Reactions
TADDOLsTitaniumAsymmetric Nucleophilic Additions

Exploration of Structure-Activity Relationships in Derivatives

Structure-activity relationship (SAR) studies are crucial in medicinal chemistry for the optimization of lead compounds to improve their potency, selectivity, and pharmacokinetic properties. Although no specific SAR studies on derivatives of this compound have been published, the 2,3-dimethoxyphenyl moiety is a common feature in many biologically active molecules.

SAR studies on other classes of compounds containing the dimethoxy-phenyl group have shown that the position and nature of the substituents on the aromatic ring can have a significant impact on biological activity. For example, in a series of inhibitors of a particular enzyme, the presence of methoxy groups at the 2 and 3 positions might be crucial for binding to a specific pocket in the active site.

By systematically modifying the structure of this compound, for example, by altering the substituents on the aromatic ring, changing the nature of the group at the C2 position, or converting the carboxylic acid to other functional groups, it would be possible to explore the SAR for a particular biological target. This approach could lead to the discovery of new therapeutic agents.

Based on a comprehensive search of available scientific literature, there is currently no specific information available regarding the biological research perspectives of the chemical compound This compound .

Therefore, it is not possible to provide details on the following topics as they relate to this specific compound:

Investigation of Biological Interactions with Macromolecules: No studies were found that describe the interaction of this compound with proteins, nucleic acids, or other biological macromolecules.

Enzymatic Transformations and Metabolic Pathways in Model Systems: There is no available data on how this compound is metabolized or transformed by enzymes in any non-human model systems.

Pharmacological Activity Studies in Non-Human Biological Systems: No pharmacological studies have been published that investigate the effects of this compound in any non-human biological system. This includes a lack of information on:

Enzyme inhibition

Receptor modulation

Its role in cellular processes such as β-oxidation or thermogenesis in animal models

The impact of its stereochemistry on biological activity in animal models

Biological Research Perspectives Non Human Focus

Natural Product Derivation and Analog Synthesis

Currently, there is a notable absence of scientific literature detailing the isolation of 2,3-Dimethoxy-2-methylpropanoic acid from natural sources. While many methylated and methoxylated organic acids are found in nature, specific evidence for the natural occurrence of this particular compound is not available in public databases.

The synthesis of this compound and its analogs, while not extensively documented for this specific molecule, can be approached through established organic chemistry methodologies. The synthesis of structurally related α,β-dimethoxy carboxylic acids and 2,3-disubstituted 2-methylpropanoic acids provides a foundational framework for its potential laboratory preparation.

General synthetic strategies that could be adapted for the synthesis of this compound and its analogs may include:

Alkylation of a Methylpropanoic Acid Derivative: This could involve the selective methylation of a precursor molecule containing the core 2-methylpropanoic acid structure.

Oxidation of a Corresponding Aldehyde or Alcohol: A plausible route could begin with a precursor molecule containing the desired carbon skeleton and methoxy (B1213986) groups, which is then oxidized to the carboxylic acid.

Grignard Reaction: The reaction of a suitable Grignard reagent with carbon dioxide is a classic method for forming carboxylic acids and could potentially be employed.

The synthesis of various analogs would involve modifying the starting materials or reagents in these general pathways. For example, using different alkylating agents would result in analogs with varied alkoxy groups.

Table 1: Potential Synthetic Precursors and Related Analogs

Compound NamePotential Role in Synthesis
2-Methylpropanoic acidCore structural unit
2-Hydroxy-3-methoxy-2-methylpropanoic acidPotential precursor for methoxylation
2,3-Dihydroxy-2-methylpropanoic acidPotential precursor for double methoxylation
Methyl 2,3-dimethoxy-2-methylpropanoateEster precursor to the final acid

This table is illustrative of potential synthetic pathways and does not represent confirmed reaction schemes for this compound.

Biochemical Research Methodologies

Due to the limited specific research on this compound, the biochemical research methodologies described here are based on established techniques for the analysis of other short-chain fatty acids and their derivatives. These methods are broadly applicable for the identification, quantification, and study of the metabolic fate of such compounds.

Chromatographic Methods:

Gas Chromatography (GC): GC is a powerful technique for the separation and quantification of volatile and semi-volatile compounds like short-chain fatty acids. For analysis, the carboxylic acid group is often derivatized to a more volatile ester form. When coupled with a mass spectrometer (GC-MS), this method can provide definitive structural identification.

High-Performance Liquid Chromatography (HPLC): HPLC is another versatile technique for separating and quantifying organic acids. Reversed-phase HPLC is a common mode used for this purpose. Detection can be achieved using various detectors, including ultraviolet (UV) detectors (if the molecule possesses a chromophore) or mass spectrometers (LC-MS) for higher sensitivity and specificity. The separation of isomers of substituted propanoic acids can often be achieved with specialized chiral columns if enantiomeric separation is required.

Spectroscopic Methods:

Nuclear Magnetic Resonance (NMR) Spectroscopy: Both ¹H and ¹³C NMR spectroscopy are indispensable tools for the structural elucidation of organic molecules. NMR can provide detailed information about the carbon-hydrogen framework of this compound, confirming the presence and connectivity of the methyl, methoxy, and carboxylic acid groups.

Mass Spectrometry (MS): Mass spectrometry provides information about the molecular weight and fragmentation pattern of a compound. This "molecular fingerprint" can be used for identification and for obtaining structural information. For instance, the fragmentation pattern of 2-methylpropanoic acid and its derivatives has been studied to understand how the molecule breaks apart upon ionization.

Biochemical Assays:

Should research on this compound progress, a variety of in vitro and in vivo biochemical assays could be employed to understand its biological activity. These could include:

Enzyme Inhibition Assays: To determine if the compound interacts with and modulates the activity of specific enzymes.

Cell-Based Assays: To study the effects of the compound on cellular processes in various cell lines.

Table 2: Applicable Analytical Techniques for the Study of this compound

TechniqueApplication
Gas Chromatography-Mass Spectrometry (GC-MS)Separation, identification, and quantification of the compound (often after derivatization).
High-Performance Liquid Chromatography-Mass Spectrometry (HPLC-MS)Separation, identification, and quantification in complex biological matrices.
Nuclear Magnetic Resonance (NMR) SpectroscopyUnambiguous structural determination.
In vitro enzyme assaysInvestigation of potential biological activity.

Q & A

Q. How can researchers study the compound’s role in enzyme inhibition or protein binding?

  • Methodological Answer : Perform kinetic assays (e.g., Michaelis-Menten plots with varying substrate concentrations). Use surface plasmon resonance (SPR) or isothermal titration calorimetry (ITC) to quantify binding affinities. Mutagenesis studies can identify critical residues for interaction .

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